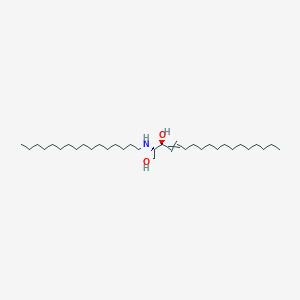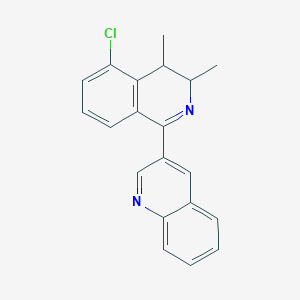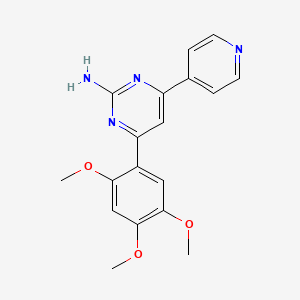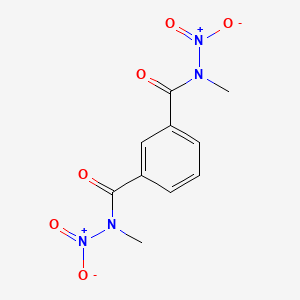![molecular formula C16H19NO2 B14197165 2-[(2-Methylphenyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione CAS No. 862608-56-8](/img/structure/B14197165.png)
2-[(2-Methylphenyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Methylphenyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione is a chemical compound with the molecular formula C15H17NO2 and a molecular weight of 243.301 g/mol . It is a member of the spiro compound family, characterized by a unique spirocyclic structure that includes a nonane ring fused to a dione and an azaspiro moiety .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylphenyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione typically involves the reaction of 2-methylbenzylamine with a suitable cyclic anhydride under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the spirocyclic structure . The reaction mixture is then heated to reflux for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield . The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Methylphenyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Diols, alcohols.
Substitution: Amino or thio derivatives.
Aplicaciones Científicas De Investigación
2-[(2-Methylphenyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-[(2-Methylphenyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways . For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist . The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Another spirocyclic compound with similar structural features but different functional groups.
2-Azaspiro[4.4]nonane-1,3-dione: Lacks the 2-methylphenyl substituent, resulting in different chemical properties and reactivity.
Uniqueness
2-[(2-Methylphenyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione is unique due to its specific spirocyclic structure and the presence of the 2-methylphenyl substituent, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
862608-56-8 |
|---|---|
Fórmula molecular |
C16H19NO2 |
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
2-[(2-methylphenyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione |
InChI |
InChI=1S/C16H19NO2/c1-12-6-2-3-7-13(12)11-17-14(18)10-16(15(17)19)8-4-5-9-16/h2-3,6-7H,4-5,8-11H2,1H3 |
Clave InChI |
RIHIHXSFKVPGKX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1CN2C(=O)CC3(C2=O)CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{5-[2-(4-Methoxyphenyl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B14197086.png)
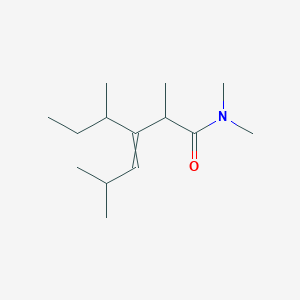
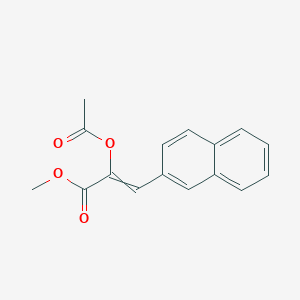
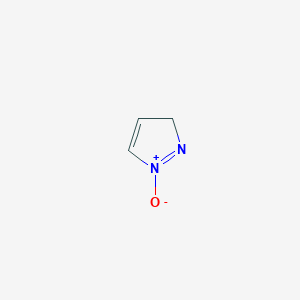

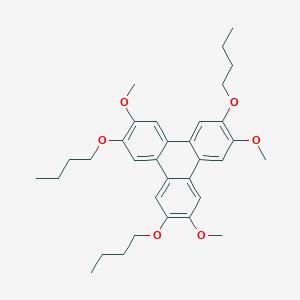
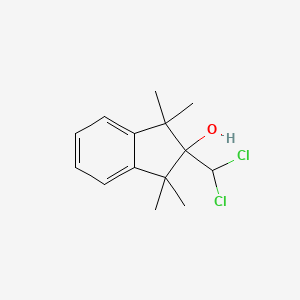
![1-([1,1'-Biphenyl]-3-yl)-2-(pyridin-3-yl)ethane-1,2-dione](/img/structure/B14197133.png)
![1-[(2,6-Dichloropyridin-4-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B14197135.png)
